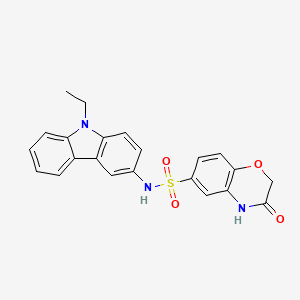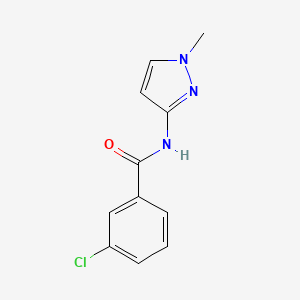
N-(1-methylpyrazol-3-yl)cyclohex-3-ene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methylpyrazol-3-yl)cyclohex-3-ene-1-carboxamide, also known as MPCC, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. The compound is a member of the pyrazole family and has a unique molecular structure that makes it a promising candidate for drug discovery and development.
Mecanismo De Acción
The mechanism of action of N-(1-methylpyrazol-3-yl)cyclohex-3-ene-1-carboxamide is not fully understood, but it is believed to act by inhibiting the production of prostaglandins, which are responsible for inflammation and pain. Additionally, N-(1-methylpyrazol-3-yl)cyclohex-3-ene-1-carboxamide has been shown to modulate the activity of certain neurotransmitters, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(1-methylpyrazol-3-yl)cyclohex-3-ene-1-carboxamide has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory response. Additionally, N-(1-methylpyrazol-3-yl)cyclohex-3-ene-1-carboxamide has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins. N-(1-methylpyrazol-3-yl)cyclohex-3-ene-1-carboxamide has also been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which could contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1-methylpyrazol-3-yl)cyclohex-3-ene-1-carboxamide is its versatility as a research tool. It can be easily synthesized and modified to create analogs with different properties, making it a useful compound for drug discovery and development. Additionally, N-(1-methylpyrazol-3-yl)cyclohex-3-ene-1-carboxamide has been shown to be relatively safe and well-tolerated in animal studies, which is important for its potential use in humans.
One limitation of N-(1-methylpyrazol-3-yl)cyclohex-3-ene-1-carboxamide is its limited solubility in aqueous solutions, which could make it difficult to administer in certain experimental settings. Additionally, more research is needed to fully understand the mechanism of action of N-(1-methylpyrazol-3-yl)cyclohex-3-ene-1-carboxamide and its potential side effects.
Direcciones Futuras
There are several future directions for research on N-(1-methylpyrazol-3-yl)cyclohex-3-ene-1-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, N-(1-methylpyrazol-3-yl)cyclohex-3-ene-1-carboxamide could be further studied for its potential use in the treatment of other inflammatory conditions, such as asthma and inflammatory bowel disease. Further research is also needed to fully understand the mechanism of action of N-(1-methylpyrazol-3-yl)cyclohex-3-ene-1-carboxamide and to develop more potent analogs with improved pharmacological properties.
Métodos De Síntesis
The synthesis of N-(1-methylpyrazol-3-yl)cyclohex-3-ene-1-carboxamide involves the reaction of 3-(1-methylpyrazol-3-yl)cyclohex-2-enone with hydroxylamine hydrochloride in the presence of sodium acetate. The resulting product is then treated with acetic anhydride to yield the final compound. The synthesis method is robust and can be easily scaled up for industrial production.
Aplicaciones Científicas De Investigación
N-(1-methylpyrazol-3-yl)cyclohex-3-ene-1-carboxamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory conditions such as arthritis and fever. Additionally, N-(1-methylpyrazol-3-yl)cyclohex-3-ene-1-carboxamide has been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(1-methylpyrazol-3-yl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-14-8-7-10(13-14)12-11(15)9-5-3-2-4-6-9/h2-3,7-9H,4-6H2,1H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGSKDRWMHELIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylpyrazol-3-yl)cyclohex-3-ene-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(4-acetamidophenyl)sulfonylpiperidin-4-yl]-2-oxo-1H-quinoline-3-carboxamide](/img/structure/B7457155.png)
![5-chloro-2-fluoro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide](/img/structure/B7457156.png)
![3-(4-Methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7457160.png)

![(2,2-dichlorocyclopropyl)methyl (E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B7457170.png)
![[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7457178.png)

![1,3,6-trimethyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7457190.png)
![3-(Piperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7457196.png)
![3-[[1-(4-chlorophenyl)-2-methylpropyl]amino]-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B7457200.png)
![6-cyclopropyl-N,1,3-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7457214.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B7457221.png)
